3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chlorinated nitrophenyl group and a pyridinyl group linked through an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate, though less frequently used.
Major Products
Reduction: 3-(4-Amino-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitrophenyl and pyridinyl groups can facilitate binding to specific sites on target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure but with the pyridinyl group at a different position.
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the pyridinyl group, which can influence its electronic properties and reactivity. This positioning can affect its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-9-5-4-8(7-11(9)18(19)20)12-16-13(21-17-12)10-3-1-2-6-15-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHKRPWPKQXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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